2-(4-chloro-2-methylphenoxy)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide is a useful research compound. Its molecular formula is C23H23ClN2O4S and its molecular weight is 459.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.1067061 g/mol and the complexity rating of the compound is 682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Material Science Applications
Synthesis and Characterization : Novel compounds with sulfone, ether, and amide functionalities have been synthesized, offering insights into their chemical properties and potential applications in material science. For instance, novel thermally stable polyimides based on flexible diamine, incorporating sulfone, ether, and amide structures, have been developed for advanced materials applications, demonstrating high thermal stability and distinct physical properties (Mehdipour-Ataei et al., 2004).
Material Properties : Research on sulfonamide-derived compounds and their transition metal complexes has revealed moderate to significant antibacterial and antifungal activity, suggesting potential applications in the development of new antimicrobial materials (Chohan & Shad, 2011).
Pharmacological Research and Environmental Applications
Pharmacokinetics and Metabolism : Studies on the pharmacokinetics and metabolism of propanamide derivatives have provided valuable insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for the development of pharmaceutical agents (Wu et al., 2006).
Bioactive Constituents : Research into bioactive constituents of natural products has led to the identification of compounds with propanamide motifs, demonstrating various biological activities, including antimicrobial effects. These findings underscore the potential of such compounds in the development of new therapeutic agents (Atta-ur-Rahman et al., 1997).
Environmental Degradation : Investigations into the environmental degradation of sulfonamide antibiotics have revealed novel microbial strategies for the elimination of these compounds, involving ipso-hydroxylation and subsequent fragmentation. This research contributes to our understanding of how environmental persistence of such compounds can be addressed through biodegradation (Ricken et al., 2013).
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-15-4-11-21(12-5-15)31(28,29)26-20-9-7-19(8-10-20)25-23(27)17(3)30-22-13-6-18(24)14-16(22)2/h4-14,17,26H,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFIJUWSEGQZTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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